4-Dibenzofuran-2-yl-2-oxobutanoic acid
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Overview
Description
4-Dibenzofuran-2-yl-2-oxobutanoic acid is a derivative of dibenzofuran, a polycyclic aromatic compound. This compound is known for its unique structure, which includes a dibenzofuran moiety attached to a butanoic acid chain. It is primarily used as a reagent in various chemical reactions, including Friedel-Crafts acylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dibenzofuran-2-yl-2-oxobutanoic acid typically involves the acylation of dibenzofuran. One common method is the Friedel-Crafts acylation, where dibenzofuran reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually include an inert atmosphere and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Dibenzofuran-2-yl-2-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include various substituted dibenzofuran derivatives, alcohols, and carboxylic acids .
Scientific Research Applications
4-Dibenzofuran-2-yl-2-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Dibenzofuran-2-yl-2-oxobutanoic acid involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic substitution reactions, which can modify biological molecules and alter their function. Specific molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory and cancer-related pathways.
Comparison with Similar Compounds
Dibenzofuran: The parent compound, known for its aromatic structure and use in organic synthesis.
2-Oxobutanoic Acid: A simpler analog that lacks the dibenzofuran moiety.
Benzofuran Derivatives: Compounds with similar structures but different substituents on the aromatic ring.
Uniqueness: 4-Dibenzofuran-2-yl-2-oxobutanoic acid is unique due to its combination of the dibenzofuran moiety and the oxobutanoic acid chain. This structure imparts specific chemical reactivity and potential biological activities that are distinct from its analogs.
Properties
IUPAC Name |
4-dibenzofuran-2-yl-2-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-13(16(18)19)7-5-10-6-8-15-12(9-10)11-3-1-2-4-14(11)20-15/h1-4,6,8-9H,5,7H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKDBYKSIBOMCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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